![molecular formula C11H19N3OS B1376112 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 1376288-72-0](/img/structure/B1376112.png)

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine

説明

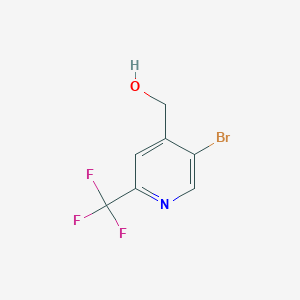

“1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” is a chemical compound with the molecular formula C11H19N3OS . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine”, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” can be represented by the SMILES stringCOCCN1CCNCC1 . The InChI key for this compound is BMEMBBFDTYHTLH-UHFFFAOYSA-N . Chemical Reactions Analysis

As a reactant, “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” is used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” include a refractive index ofn20/D 1.4730 (lit.), a boiling point of 193-194°C (lit.), and a density of 0.970 g/mL at 25°C (lit.) . The compound is a liquid and has a color that ranges from colorless to yellow .

科学的研究の応用

I have conducted a thorough search for the scientific research applications of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine”, but unfortunately, there is limited information available on specific applications for this compound. It appears that this particular chemical may not be widely researched or its applications are not well-documented in publicly accessible sources.

Pharmaceuticals and Medicinal Chemistry

Piperazine derivatives are used in the preparation of biologically and pharmacologically active molecules. They have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .

Agrochemicals

In the field of agrochemicals, piperazine derivatives serve as linkers to connect active substructures that show promising bioactivities .

Anticancer Agents

Piperazine-containing hybrid heterocycles have been highlighted for their potential anticancer applications. Several patents have been approved for the anticancer activity of piperazine heterocycles .

mRNA Delivery Systems

Piperazine-derived ionizable lipids have been designed to enhance the transfection activity of mRNA cargos, which is a crucial aspect of gene therapy and vaccine development .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

The future directions for “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” could involve further exploration of its potential uses in the preparation of biologically and pharmacologically active molecules . Additionally, more research could be conducted to understand its specific mechanism of action.

特性

IUPAC Name |

2-(1-methoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3OS/c1-9(15-2)11-13-10(8-16-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPQNCNHQNXBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)CN2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)